molecular formula C17H15N3O4S B2661397 5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate CAS No. 442678-77-5

5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate

Cat. No.: B2661397
CAS No.: 442678-77-5
M. Wt: 357.38
InChI Key: NJKKMIMKWGJQSO-UHFFFAOYSA-N
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Description

5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate typically involves multi-step reactions. One common method involves the reaction of 5-amino-1H-pyrazole with phenylsulfonyl chloride to form 5-amino-1-(phenylsulfonyl)-1H-pyrazole. This intermediate is then reacted with 2-methylbenzoic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl 2-methylbenzoate is unique due to the presence of both the amino and phenylsulfonyl groups, which contribute to its diverse chemical reactivity and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-12-7-5-6-10-14(12)17(21)24-16-11-15(18)20(19-16)25(22,23)13-8-3-2-4-9-13/h2-11H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKKMIMKWGJQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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